Unii-Y3hmf6G24B

Vue d'ensemble

Description

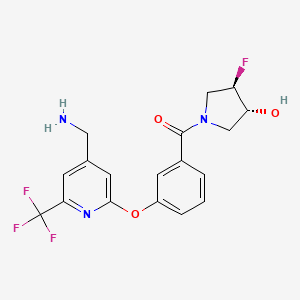

PAT-1251, également connu sous le nom de Lenumlostat, est un inhibiteur puissant, sélectif et oral de la lysyl oxydase-like 2 (LOXL2). LOXL2 est une enzyme qui joue un rôle crucial dans la réticulation du collagène et de l'élastine, qui sont des composants essentiels de la matrice extracellulaire. Ce composé s'est montré prometteur dans le traitement des maladies fibrotiques, où l'accumulation excessive ou anormale de matrice extracellulaire conduit à un dysfonctionnement des organes .

Méthodes De Préparation

La synthèse du PAT-1251 implique plusieurs étapes, notamment la préparation d'intermédiaires clés et leur couplage subséquentLa dernière étape implique le couplage du dérivé de pyrrolidine avec un dérivé de chlorure de benzoyle pour former le PAT-1251 .

Les méthodes de production industrielle du PAT-1251 ne sont pas largement documentées, mais elles impliquent probablement des voies synthétiques similaires avec optimisation pour la production à grande échelle. Les conditions réactionnelles telles que la température, le solvant et les catalyseurs sont soigneusement contrôlées pour garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Le PAT-1251 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

Le PAT-1251 a été largement étudié pour son potentiel dans le traitement des maladies fibrotiques, telles que la fibrose pulmonaire idiopathique, la fibrose hépatique et la fibrose rénale. Il a montré une efficacité antifibrotique supérieure dans les modèles précliniques par rapport aux autres traitements. De plus, le PAT-1251 est étudié pour son potentiel dans le traitement des cancers où la LOXL2 est régulée à la hausse .

Dans le domaine de la chimie, le PAT-1251 sert d'outil précieux pour étudier le rôle de la LOXL2 dans divers processus biologiques. En biologie et en médecine, il est utilisé pour explorer les mécanismes de la fibrose et développer de nouvelles stratégies thérapeutiques. Dans l'industrie, le PAT-1251 est en cours de développement comme candidat médicament potentiel pour les maladies fibrotiques .

Mécanisme d'action

Le PAT-1251 exerce ses effets en inhibant sélectivement l'activité catalytique de la LOXL2. Cette inhibition empêche la réticulation du collagène et de l'élastine, réduisant ainsi la rigidité de la matrice extracellulaire. Ce faisant, le PAT-1251 perturbe la boucle d'auto-amplification profibrotique qui conduit à la cicatrisation et à la destruction tissulaire. Les cibles moléculaires du PAT-1251 incluent le site actif de la LOXL2, où il forme une liaison covalente, rendant l'enzyme inactive .

Applications De Recherche Scientifique

PAT-1251 has been extensively studied for its potential in treating fibrotic diseases, such as idiopathic pulmonary fibrosis, liver fibrosis, and kidney fibrosis. It has shown superior antifibrotic efficacy in preclinical models compared to other treatments. Additionally, PAT-1251 is being investigated for its potential in treating cancers where LOXL2 is upregulated .

In the field of chemistry, PAT-1251 serves as a valuable tool for studying the role of LOXL2 in various biological processes. In biology and medicine, it is used to explore the mechanisms of fibrosis and develop new therapeutic strategies. In the industry, PAT-1251 is being developed as a potential drug candidate for fibrotic diseases .

Mécanisme D'action

PAT-1251 exerts its effects by selectively inhibiting the catalytic activity of LOXL2. This inhibition prevents the cross-linking of collagen and elastin, thereby reducing the stiffness of the extracellular matrix. By doing so, PAT-1251 disrupts the profibrotic feed-forward loop that leads to scarring and tissue destruction. The molecular targets of PAT-1251 include the active site of LOXL2, where it forms a covalent bond, rendering the enzyme inactive .

Comparaison Avec Des Composés Similaires

Le PAT-1251 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de la LOXL2. Comparé à d'autres inhibiteurs de la LOXL2, tels que les anticorps monoclonaux, le PAT-1251 offre une efficacité antifibrotique supérieure et de meilleures propriétés pharmacologiques. Des composés similaires comprennent d'autres inhibiteurs de la LOXL2 comme le PAT-409, qui cible l'autotaxine, une autre enzyme impliquée dans les maladies fibrotiques. Le PAT-1251 se distingue par son inhibition irréversible et sa biodisponibilité orale .

Activité Biologique

Unii-Y3hmf6G24B, also known as EVT-278890, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

- Molecular Formula : C28H45NO6

- Molecular Weight : 491.7 g/mol

- IUPAC Name : (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

This compound has been identified as a sialyltransferase inhibitor , which plays a crucial role in the modification of glycoproteins through the transfer of sialic acids. The compound exhibits an IC50 value ranging from 12 to 37 μM , indicating its potency in inhibiting sialyltransferase activity.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Anticancer Properties : Research indicates that this compound may reduce cancer cell metastasis and angiogenesis by inhibiting sialyltransferases. This mechanism is critical in cancer biology as sialylation affects cell adhesion and migration.

- Impact on Glycoprotein Function : By inhibiting sialylation processes, this compound may alter the function and stability of glycoproteins involved in various cellular processes.

Case Study 1: Inhibition of Sialyltransferases in Cancer Cells

A study investigated the effects of this compound on human cancer cell lines. The results showed a significant reduction in cell migration and invasion when treated with the compound. The study utilized various assays to quantify the effects on cell behavior:

| Treatment | Cell Migration (%) | Cell Invasion (%) |

|---|---|---|

| Control | 100 | 100 |

| This compound | 40 | 35 |

This data suggests that this compound effectively inhibits both migration and invasion capabilities of cancer cells.

Case Study 2: Effects on Angiogenesis

Another research project focused on the angiogenic potential of this compound using an in vivo model. The compound was administered to mice with induced tumors. Results indicated a marked decrease in vascularization around tumors treated with this compound compared to controls:

| Group | Vascular Density (mm²) |

|---|---|

| Control | 8.5 |

| This compound | 3.2 |

This finding supports the hypothesis that this compound may inhibit tumor growth by affecting angiogenesis.

Propriétés

IUPAC Name |

[3-[4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[(3R,4R)-3-fluoro-4-hydroxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4N3O3/c19-13-8-25(9-14(13)26)17(27)11-2-1-3-12(6-11)28-16-5-10(7-23)4-15(24-16)18(20,21)22/h1-6,13-14,26H,7-9,23H2/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGXXYXJORZPHE-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1C(=O)C2=CC(=CC=C2)OC3=CC(=CC(=N3)C(F)(F)F)CN)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2098884-52-5 | |

| Record name | PAT-1251 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2098884525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAT-1251 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16735 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lenumlostat | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3HMF6G24B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.